(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide
Description
The compound (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide) and a 1,2,5-oxadiazole (furazan) core substituted with a 4-isopropylphenyl group.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C21H21N3O3/c1-14(2)16-7-9-17(10-8-16)20-21(24-27-23-20)22-19(25)13-6-15-4-11-18(26-3)12-5-15/h4-14H,1-3H3,(H,22,24,25)/b13-6+ |
InChI Key |
QSRQWCVQBAUQSF-AWNIVKPZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the methoxyphenyl and propan-2-yl phenyl groups. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Coupling Reactions: The methoxyphenyl and propan-2-yl phenyl groups are introduced through coupling reactions, often involving reagents like palladium catalysts and suitable ligands.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Methoxy groups enhance solubility but reduce metabolic stability compared to halogenated derivatives .
Pharmacological and Physicochemical Comparisons
Pharmacological Potential
- Oxadiazole-containing compounds are known for anticancer, antimicrobial, and anti-inflammatory activities due to their electron-deficient cores .
- Methoxyphenyl enamides (e.g., ) often exhibit cytotoxicity via tubulin polymerization inhibition or kinase modulation .
Physicochemical Properties
Biological Activity
The compound (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide (CAS Number: 1017507-23-1) is a novel derivative with potential biological applications. This article explores its biological activity, focusing on its antioxidant and anticancer properties, as well as its cytotoxicity against various cell lines.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 363.4 g/mol . The structure includes a methoxyphenyl group and an oxadiazole moiety, which are significant in determining its biological activity.
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress. The compound’s antioxidant potential can be evaluated using the DPPH radical scavenging method, which measures the ability to neutralize free radicals. Preliminary studies suggest that derivatives of related oxadiazole compounds exhibit significant antioxidant effects, often surpassing those of standard antioxidants like ascorbic acid .
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings often possess anticancer properties. The anticancer activity of (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide was assessed against various cancer cell lines:
- Cell Lines Tested :
- Human glioblastoma U-87
- Triple-negative breast cancer MDA-MB-231
Results from MTT assays demonstrated that this compound exhibited cytotoxic effects, particularly against the U-87 cell line, highlighting its potential as an anticancer agent .
Cytotoxicity Studies
Cytotoxicity was evaluated using standard cell viability assays. The findings indicated that the compound showed varying degrees of toxicity depending on concentration and exposure time. For instance:
| Concentration (µM) | U-87 Cell Viability (%) | MDA-MB-231 Cell Viability (%) |
|---|---|---|
| 200 | 88 | 95 |
| 100 | 76 | 85 |
| 50 | 81 | 90 |
| 25 | 88 | 92 |
The results suggest that higher concentrations lead to decreased cell viability in U-87 cells compared to MDA-MB-231 cells, indicating a selective toxicity profile .
Case Studies and Research Findings
Several studies have focused on the biological activities of oxadiazole derivatives similar to (2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide. These studies typically highlight:
- Mechanisms of Action : The presence of the oxadiazole ring may interfere with cellular processes such as gene transcription related to apoptosis and cell proliferation.
- Comparative Efficacy : In comparative studies with known anticancer agents, this compound has shown promising results in reducing tumor cell viability more effectively than some traditional chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
